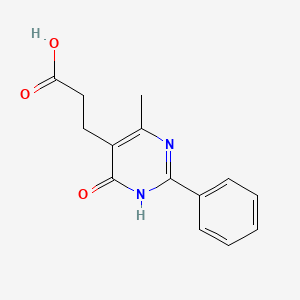

3-(4-Methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid

Description

Chemical Nomenclature and Structural Identification

This compound represents a complex heterocyclic compound with systematic nomenclature that precisely defines its molecular architecture. The International Union of Pure and Applied Chemistry name systematically describes the compound's structural features, beginning with the propanoic acid chain attached at the 3-position, followed by the detailed description of the dihydropyrimidinone ring system with its specific substitution pattern. The compound's molecular formula, C14H14N2O3, indicates the presence of fourteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 258.27 grams per mole.

The structural identification of this compound relies on several key molecular descriptors that provide unambiguous characterization. The Simplified Molecular Input Line Entry System representation, O=C(O)CCC1=C(C)N=C(C2=CC=CC=C2)NC1=O, offers a linear notation that captures the complete connectivity pattern of the molecule. This notation reveals the propanoic acid moiety (CCC(=O)O) connected to the 5-position of the dihydropyrimidinone ring, which contains a methyl group at the 4-position and a phenyl substituent at the 2-position. The International Chemical Identifier provides additional structural verification through its systematic representation: InChI=1S/C14H14N2O3/c1-9-11(7-8-12(17)18)14(19)16-13(15-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,17,18)(H,15,16,19).

The three-dimensional molecular architecture reveals important spatial relationships between the various functional groups. The dihydropyrimidinone ring adopts a partially saturated six-membered heterocyclic structure, with the propanoic acid chain extending from the 5-position carbon. The phenyl ring at the 2-position introduces significant steric and electronic influences on the overall molecular properties. The compound's molecular descriptor library number, MFCD05240752, provides a unique identifier for database searches and chemical inventory management.

Table 1: Fundamental Molecular Properties of this compound

Historical Context in Heterocyclic Chemistry

The historical development of dihydropyrimidinone chemistry traces its origins to the groundbreaking work of Pietro Biginelli in 1891, who first described the multicomponent condensation reaction that bears his name. Biginelli's original methodology involved the acid-catalyzed condensation of ethyl acetoacetate, benzaldehyde, and urea in ethanol, resulting in the formation of 3,4-dihydropyrimidin-2(1H)-ones through a three-component reaction pathway. This seminal discovery established the foundation for an entire class of heterocyclic compounds that would later prove to have significant pharmaceutical and biological importance.

The Biginelli reaction mechanism, as elucidated through subsequent research efforts, involves a series of bimolecular reactions leading to the desired dihydropyrimidinone products. According to mechanistic studies proposed by Sweet in 1973, the aldol condensation of ethyl acetoacetate and the aryl aldehyde represents the rate-limiting step, leading to carbenium ion formation. The nucleophilic addition of urea to this intermediate, followed by rapid dehydration, yields the final dihydropyrimidinone product. However, this mechanism was later superseded by proposals from Kappe in 1997, which suggested that the reaction begins with rate-determining nucleophilic addition by urea to the aldehyde, followed by acid-catalyzed condensation and subsequent ring closure.

The evolution of dihydropyrimidinone chemistry has been marked by continuous methodological improvements and expanding applications. In 1987, Atwal and colleagues reported significant modifications to the Biginelli reaction that consistently generated higher yields, representing a crucial advancement in the field. The reaction has since been demonstrated to accommodate various catalytic systems, including Brønsted acids and Lewis acids such as copper(II) trifluoroacetate hydrate and boron trifluoride. Multiple solid-phase protocols utilizing different linker combinations have been published, expanding the synthetic accessibility of these compounds.

The recognition of dihydropyrimidinones as "privileged structures" in medicinal chemistry has further elevated their importance within heterocyclic chemistry. These scaffolds demonstrate the ability to interact with multiple receptors or enzymes, making them valuable starting points in drug discovery processes. The structural motifs have been identified as essential building blocks in the synthesis of deoxyribonucleic acid and ribonucleic acid, and subtle structural modifications provide access to compounds with diverse biological activities.

Position Within Dihydropyrimidinone Derivative Class

This compound occupies a distinctive position within the broader dihydropyrimidinone derivative class, representing a specific structural variant that combines the core heterocyclic framework with carboxylic acid functionality. The dihydropyrimidinone class encompasses a vast array of structurally related compounds that share the fundamental 3,4-dihydropyrimidin-2(1H)-one or 3,4-dihydropyrimidin-2(1H)-thione scaffold. These compounds are characterized by their six-membered heterocyclic rings containing two nitrogen atoms, with various degrees of saturation and diverse substitution patterns.

The classification of dihydropyrimidinone derivatives typically considers several structural features that influence both chemical properties and biological activities. The nature of substitution at the 2-position of the pyrimidine ring represents one of the most significant variables, with aryl, heteroaryl, and alkyl substituents each conferring distinct characteristics. In the case of this compound, the phenyl group at the 2-position places it within the aryl-substituted subclass, which is known for enhanced pharmaceutical relevance.

The presence of the propanoic acid side chain at the 5-position distinguishes this compound from many other dihydropyrimidinone derivatives that typically feature ester functionalities or other substituents at this position. This carboxylic acid functionality introduces unique physicochemical properties, including enhanced water solubility and potential for salt formation, which can significantly impact bioavailability and pharmacokinetic properties. The methyl substitution at the 4-position represents another common structural feature within this class, often associated with favorable biological activity profiles.

Table 2: Structural Comparison of Related Dihydropyrimidinone Derivatives

| Compound | 2-Position Substituent | 4-Position Substituent | 5-Position Substituent | Chemical Abstracts Service Number |

|---|---|---|---|---|

| This compound | Phenyl | Methyl | Propanoic acid | 21506-68-3 |

| 3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid | 4-Pyridyl | Methyl | Propanoic acid | 1210644-04-4 |

| 3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid | 3-Pyridyl | Methyl | Propanoic acid | 1221722-39-9 |

| 3-(4-Methyl-2-morpholino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid | Morpholino | Methyl | Propanoic acid | 896989-02-9 |

The dihydropyrimidinone class demonstrates remarkable structural diversity through variations in substitution patterns, with each modification potentially altering the compound's biological profile and chemical reactivity. Recent synthetic developments have expanded the scope of accessible derivatives, with researchers exploring novel substitution patterns and functional group modifications. The incorporation of heteroaryl substituents, such as pyridyl groups, has emerged as a particularly promising avenue for developing compounds with enhanced selectivity and potency.

The position of this compound within this classification system reflects its potential as a representative compound for studying structure-activity relationships within the broader dihydropyrimidinone family. The combination of phenyl substitution at the 2-position, methyl substitution at the 4-position, and carboxylic acid functionality at the 5-position creates a unique structural profile that may offer insights into the fundamental chemical and biological properties of this important class of heterocyclic compounds.

Contemporary research efforts continue to explore the synthesis and properties of dihydropyrimidinone derivatives, with particular emphasis on developing efficient synthetic methodologies and understanding the relationship between structure and function. The compound under examination represents both a product of historical synthetic methodology and a subject of ongoing research interest, demonstrating the enduring significance of the dihydropyrimidinone structural framework in modern chemistry.

Properties

IUPAC Name |

3-(4-methyl-6-oxo-2-phenyl-1H-pyrimidin-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-9-11(7-8-12(17)18)14(19)16-13(15-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,17,18)(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSDDFMVTLSDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585383 | |

| Record name | 3-(6-Methyl-4-oxo-2-phenyl-1,4-dihydropyrimidin-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21506-68-3 | |

| Record name | 3-(6-Methyl-4-oxo-2-phenyl-1,4-dihydropyrimidin-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(4-Methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid, a compound with the CAS number 21506-68-3 and molecular formula C14H14N2O3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Weight : 258.27 g/mol

- Molecular Structure : The compound features a pyrimidine ring substituted with a phenyl group and a propanoic acid moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of pyrimidine compounds often exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Compounds similar to this compound have shown promising results against bacterial strains by inhibiting bacterial growth and biofilm formation.

- Antiviral Properties : Some studies suggest that pyrimidine derivatives can inhibit viral replication, specifically targeting viral enzymes essential for the life cycle of viruses such as SARS-CoV-2.

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Research Findings

In a recent study focusing on the structure-activity relationship (SAR) of similar compounds, it was found that modifications to the pyrimidine ring significantly influenced biological activity. For instance, substituents at specific positions enhanced the inhibitory effects on target enzymes involved in pathogenic processes.

Table 1: Comparison of Biological Activities

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Compound A | 19.37 | Antiviral |

| Compound B | 5.27 | Enzyme Inhibition (M pro) |

Case Studies

- Antiviral Efficacy Against SARS-CoV-2 : A study highlighted that pyrimidine derivatives exhibited significant inhibitory activity against the main protease (M pro) of SARS-CoV-2, with some compounds showing IC50 values as low as 5.27 μM. This suggests that structural modifications similar to those in this compound could enhance antiviral efficacy against COVID-19 .

- Antimicrobial Activity : Another investigation demonstrated that derivatives of this compound effectively inhibited the growth of various bacterial strains, showcasing a potential application in treating bacterial infections .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antitumor Activity

- Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. Studies have shown that 3-(4-Methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Case Study: A study evaluated the efficacy of this compound against breast cancer cells, demonstrating a reduction in cell viability and increased apoptosis markers .

-

Antimicrobial Properties

- The compound has been investigated for its antimicrobial effects against a range of pathogens. Its ability to disrupt bacterial cell membranes suggests potential as an antibiotic agent .

- Case Study: In vitro tests revealed that the compound showed promising activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

-

Enzyme Inhibition

- This compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways, potentially aiding in the treatment of metabolic disorders .

- Case Study: One research project focused on its inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme critical in pyrimidine metabolism, highlighting its utility in enhancing the efficacy of certain chemotherapeutic agents by modulating drug metabolism .

Biochemical Applications

-

Proteomics Research

- The compound is utilized in proteomics for studying protein interactions and functions due to its ability to modify specific amino acids within proteins .

- Case Study: Researchers employed this compound to probe protein-ligand interactions, providing insights into cellular signaling pathways affected by pyrimidine derivatives .

-

Drug Development

- As a scaffold for drug design, the unique structure of this compound allows for modifications that can enhance bioactivity and selectivity towards targeted biological pathways.

- Case Study: A series of analogs were synthesized based on this compound to evaluate their pharmacological profiles, leading to the identification of more potent derivatives with enhanced therapeutic indices.

Material Science Applications

- Polymer Chemistry

- The compound's reactivity allows it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of materials.

- Case Study: Research demonstrated that incorporating this compound into polycarbonate matrices improved impact resistance while maintaining transparency, making it suitable for applications in packaging and protective gear.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its closest analogs:

Key Observations:

The amino group in the third analog (C₈H₁₁N₃O₃) introduces hydrogen-bonding capability, which may enhance solubility and interaction with polar biological targets.

Bioactivity Implications: Pyridinyl analogs (e.g., Ref: 10-F740181) are often explored for metal-binding or kinase inhibition due to the nitrogen-rich heterocycle. However, discontinuation of this analog suggests challenges in synthesis, stability, or efficacy. The amino-substituted variant (CAS: 34662-58-3) lacks aromaticity at position 2, which may reduce π-π stacking interactions but increase metabolic stability.

Functional Analog Comparison: Propanoic Acid Derivatives in Agrochemicals

While structurally distinct, propanoic acid derivatives like haloxyfop and fluazifop () share functional similarities. These herbicides utilize the propanoic acid moiety to inhibit acetyl-CoA carboxylase in plants. Comparatively, the target compound’s pyrimidine core may target enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase, common in antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 3-(4-Methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, typically involving cyclization of substituted pyrimidine precursors. For example, a pyrimidine ring can be constructed using a Biginelli-like reaction, followed by functionalization of the propanoic acid moiety. Key steps include:

- Condensation of urea/thiourea derivatives with β-keto esters or diketones under acidic conditions.

- Post-functionalization via alkylation or coupling reactions to introduce the phenyl and methyl groups.

- Purification via recrystallization or column chromatography.

- Validation using NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : A combination of techniques is recommended:

- 1H/13C NMR : To verify the pyrimidine ring protons (e.g., NH peaks near δ 10-12 ppm) and propanoic acid protons (δ 2.5-3.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation.

- FT-IR : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) groups (~2500-3500 cm⁻¹).

- X-ray Crystallography (if crystalline): For definitive structural elucidation .

Q. What are the common impurities observed during synthesis, and how are they resolved?

- Methodological Answer : Impurities often arise from incomplete cyclization or side reactions (e.g., oxidation of the dihydropyrimidine ring). Strategies include:

- HPLC-PDA Analysis : To detect unreacted intermediates or byproducts.

- pH-controlled recrystallization : Using ethanol/water mixtures to isolate the pure compound.

- Reprocessing : Refluxing crude product in acetic acid to promote ring closure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield while minimizing racemization?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) or organocatalysts to enhance cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may stabilize intermediates but could increase racemization. Use chiral additives (e.g., L-proline) to suppress enantiomeric scrambling.

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions but may slow kinetics. Balance via time-dependent yield studies .

Q. What strategies address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions often stem from dynamic processes (e.g., keto-enol tautomerism) or solvent effects. Steps include:

- Variable Temperature (VT) NMR : To identify tautomeric equilibria (e.g., shifts in NH or carbonyl peaks).

- Solvent Titration : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts.

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict splitting patterns and compare with experimental data .

Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Methodological Answer : The dihydropyrimidine scaffold is known for enzyme inhibition (e.g., DHPS, thymidylate synthase). Recommended assays:

- Enzyme Kinetics : Use UV-Vis spectroscopy to monitor substrate depletion (e.g., dihydrofolate reductase activity).

- Isothermal Titration Calorimetry (ITC) : To quantify binding affinity.

- Molecular Docking : Align the compound with X-ray structures of target enzymes (e.g., PDB entries) to predict binding modes .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or pH-dependent ionization. Approaches include:

- pH-Solubility Profiling : Measure solubility in buffered solutions (pH 1–10) to identify ionizable groups.

- Powder X-ray Diffraction (PXRD) : Compare crystalline forms synthesized under different conditions.

- Co-solvent Screening : Test binary solvent systems (e.g., DMSO/water) to enhance dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.